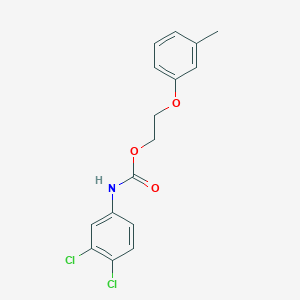![molecular formula C18H22O3 B5153361 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene, also known as EMD-57033, is a small molecule inhibitor that is used in scientific research for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs play a critical role in cell signaling pathways, and their dysregulation has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. EMD-57033 has shown promise as a potential therapeutic agent for these diseases, but more research is needed to fully understand its mechanism of action and potential benefits.
作用机制
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene works by binding to the catalytic site of PTPs, inhibiting their activity. This inhibition leads to changes in cell signaling pathways and downstream effects on cellular processes, including cell proliferation, differentiation, and apoptosis. The exact mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene is still being studied, but it is thought to involve both direct and indirect effects on PTP activity.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. In vivo studies have shown that it can reduce tumor growth and metastasis in several cancer models.
实验室实验的优点和局限性
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has several advantages for use in lab experiments. Its specificity for PTPs makes it a valuable tool for studying the role of these enzymes in disease. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, there are also some limitations to its use. Its complex synthesis process and high cost make it difficult to obtain in large quantities. Additionally, its specificity for PTPs may limit its applicability to certain disease models.
未来方向
There are several future directions for research on 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene. One area of focus is on understanding its mechanism of action in more detail, including its effects on downstream signaling pathways. Another area of research is on developing more potent and selective PTP inhibitors that can be used as therapeutic agents for disease. Finally, there is a need for more studies on the safety and efficacy of 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene in animal models and eventually in human clinical trials.
合成方法
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4-ethoxyphenol with epichlorohydrin to form 3-(4-ethoxyphenoxy)propyl chloride. This intermediate is then reacted with 3-methylphenol to form the final product, 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene. The synthesis process is relatively complex and requires specialized equipment and expertise.
科学研究应用
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has been used extensively in scientific research to study the role of PTPs in cell signaling pathways and disease. It has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2. This inhibition has been shown to have therapeutic potential in several disease models, including cancer, diabetes, and autoimmune disorders.
属性
IUPAC Name |
1-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-16-8-10-17(11-9-16)20-12-5-13-21-18-7-4-6-15(2)14-18/h4,6-11,14H,3,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBLAHCTAUPCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-[3-(3-methylphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5153355.png)